N-(2-methoxyphenyl)-4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxamide, also known as MTUCB, is a small molecule that has been synthesized for its potential use as a therapeutic agent. This compound has been shown to have a variety of biochemical and physiological effects, making it an interesting target for further study.
Wissenschaftliche Forschungsanwendungen
Synthesis and Therapeutic Potential
Several studies have focused on the synthesis of novel compounds with potential therapeutic benefits. For example, Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel heterocyclic compounds derived from visnagenone and khellinone, displaying anti-inflammatory and analgesic activities by acting as cyclooxygenase inhibitors (Abu‐Hashem et al., 2020). Similarly, Kambappa et al. (2017) synthesized N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, which showed significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents (Kambappa et al., 2017).
Antimicrobial and Antidiabetic Screening
The antimicrobial activity of novel compounds has also been a significant area of research. Patel, Agravat, and Shaikh (2011) developed new pyridine derivatives, showing variable and modest activity against several bacterial and fungal strains, highlighting the potential for developing new antimicrobials (Patel et al., 2011). In the realm of antidiabetic research, Lalpara et al. (2021) synthesized a series of tetrahydropyrimidine-5-carboxamides and evaluated their in vitro antidiabetic activity, demonstrating the potential for novel antidiabetic therapies (Lalpara et al., 2021).
Chemical Modification and Structure-Activity Relationship
Chemical modification and structure-activity relationship (SAR) studies are crucial for enhancing the therapeutic potential of chemical compounds. Nie et al. (2020) designed and synthesized novel analogs of urea-based TRPV1 antagonists, leading to improved pharmacological profiles (Nie et al., 2020). These studies not only provide valuable insights into the chemical modification strategies but also highlight the importance of SAR in drug development.
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-4-[[(2-methylphenyl)carbamoylamino]methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-16-7-3-4-8-18(16)24-21(27)23-15-17-11-13-26(14-12-17)22(28)25-19-9-5-6-10-20(19)29-2/h3-10,17H,11-15H2,1-2H3,(H,25,28)(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQXRWQYXKQRLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.